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Introduction
C-Laurdan is a fluorescent probe renowned for its sensitivity to the polarity of the lipid

membrane environment. This property makes it an invaluable tool for investigating membrane

fluidity and the organization of lipid microdomains, often referred to as lipid rafts, using confocal

microscopy. Unlike its predecessor, Laurdan, C-Laurdan exhibits enhanced photostability,

making it suitable for conventional single-photon confocal microscopy.[1][2] Its emission

spectrum shifts in response to the degree of water penetration into the membrane, which is

directly related to the packing of lipid acyl chains. In more ordered, tightly packed membranes

(liquid-ordered phase, Lo), C-Laurdan displays a blue-shifted emission. Conversely, in less

ordered, more fluid membranes (liquid-disordered phase, Ld), its emission is red-shifted. This

spectral shift is quantified by calculating the Generalized Polarization (GP) value, providing a

ratiometric measure of membrane order.

Principle of C-Laurdan Staining and Generalized
Polarization (GP) Imaging
C-Laurdan partitions into the hydrophobic-hydrophilic interface of the cell membrane. Upon

excitation with a 405 nm laser, the emission is collected in two separate channels, typically

centered around 440 nm (blue) and 490 nm (green). The GP value is then calculated using the

following formula:
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GP = (I415-455nm - I490-530nm) / (I415-455nm + I490-530nm)

Where I415-455nm and I490-530nm are the fluorescence intensities in the blue and green

channels, respectively.[2] GP values range from +1 (highly ordered) to -1 (highly disordered).

Quantitative Data Summary
The optimal concentration and incubation time for C-Laurdan staining can vary depending on

the cell type and experimental conditions. Below is a summary of concentrations and

parameters reported in the literature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3276485/
https://www.benchchem.com/product/b1674558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type
C-Laurdan
Concentrati
on (µM)

Incubation
Time

Solvent Notes Reference

HEK293t 10 30 minutes DMSO --- [3]

Human T

cells
1 30 minutes DMSO

Deconvolutio

n of images

improved GP

measurement

precision.

[1]

Dictyostelium

discoideum
0.8 2 hours ---

Imaged in

staining

medium as

rinsing

caused rapid

fading.

[4]

Melanophore

Cells
5 30 minutes --- --- [5]

NIH3T3

1.8 (stock

dilution

1:1000)

40 minutes DMSO

Used for

studying the

influence of

cholesterol

on membrane

fluidity.

[6]

Generic Live

Cells
1-10

30-60

minutes

DMSO or

Ethanol

General

recommendat

ion,

optimization

is advised.

Experimental Protocols
General Protocol for C-Laurdan Staining and Confocal
Imaging of Live Cells
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This protocol provides a general workflow for staining live cells with C-Laurdan and acquiring

images for GP analysis. Optimization of concentration and incubation time for specific cell lines

is recommended.

Materials:

C-Laurdan powder

Dimethyl sulfoxide (DMSO) or Ethanol

Complete cell culture medium

Phosphate-buffered saline (PBS) or other appropriate buffer

Confocal microscope with a 405 nm laser and spectral or filter-based detection

Procedure:

Prepare C-Laurdan Stock Solution:

Dissolve C-Laurdan powder in DMSO or ethanol to a stock concentration of 1-10 mM.

Store the stock solution at -20°C, protected from light.

Cell Seeding:

Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.

Allow cells to adhere and reach the desired confluency (typically 50-70%).

C-Laurdan Staining:

Prepare a fresh working solution of C-Laurdan by diluting the stock solution in serum-free

medium or an appropriate buffer to the desired final concentration (e.g., 1-10 µM).

Remove the culture medium from the cells and wash once with PBS.

Add the C-Laurdan working solution to the cells and incubate at 37°C for 30-60 minutes,

protected from light.
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Washing:

After incubation, gently wash the cells twice with PBS or serum-free medium to remove

excess probe.

Imaging:

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Place the dish on the confocal microscope stage, ensuring the temperature is maintained

at 37°C.

Excite the sample with a 405 nm laser.

Simultaneously collect fluorescence emission in two channels:

Channel 1 (Blue): 415-455 nm

Channel 2 (Green): 490-530 nm

Adjust laser power and detector gain to avoid saturation while maintaining a good signal-

to-noise ratio.

Image Analysis:

Calculate the GP image using a suitable software package (e.g., ImageJ/Fiji with

appropriate plugins, or custom scripts) using the formula mentioned above.

Analyze the GP values for regions of interest (e.g., plasma membrane, intracellular

organelles).

Detailed Protocol for Staining HEK293t Cells
This protocol is adapted from a published method for visualizing membrane order in HEK293t

cells.[3]

Materials:

C-Laurdan
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DMSO

DMEM (Dulbecco's Modified Eagle Medium)

PBS

Glass-bottom imaging dishes

Confocal microscope

Procedure:

Prepare a 10 mM C-Laurdan stock solution in DMSO.

Seed HEK293t cells on glass-bottom dishes and grow to 50-70% confluency.

Prepare a 10 µM C-Laurdan working solution in serum-free DMEM.

Wash the cells once with PBS.

Incubate the cells with the 10 µM C-Laurdan working solution for 30 minutes at 37°C.

Wash the cells twice with PBS.

Add fresh, pre-warmed, phenol red-free DMEM to the dish.

Image the cells on a confocal microscope using a 405 nm excitation laser.

Collect emission in two channels: 415-455 nm and 490-530 nm.

Calculate and analyze the GP images.

Visualizations
Experimental Workflow
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Experimental Workflow for C-Laurdan Imaging

Preparation

Staining

Imaging & Analysis
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Caption: A flowchart of the key steps in a C-Laurdan membrane order experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1674558?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: Effect of Cholesterol on Membrane
Order

Cholesterol's Role in Membrane Order

Membrane Cholesterol

Membrane Order

 increases

Methyl-β-cyclodextrin
(MβCD)

 depletes

C-Laurdan GP Value

 correlates with

Click to download full resolution via product page

Caption: The relationship between cholesterol, membrane order, and C-Laurdan GP values.
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Issue Possible Cause Recommendation Reference

Weak or No Signal

- Insufficient probe

concentration or

incubation time.-

Probe degradation.

- Increase C-Laurdan

concentration or

incubation time.-

Prepare fresh stock

and working solutions.

Store stock solution at

-20°C, protected from

light.

[7]

High Background

Fluorescence

- Incomplete removal

of excess probe.-

Autofluorescence from

cells or medium.

- Ensure thorough

washing after

incubation.- Use

phenol red-free

medium for imaging.-

Acquire an image of

unstained cells to

determine the level of

autofluorescence.

[5]

Phototoxicity or Cell

Blebbing

- Laser power is too

high.- Prolonged

exposure to excitation

light.

- Use the lowest laser

power that provides a

good signal-to-noise

ratio.- Minimize the

duration of imaging.

[8]

Inconsistent GP

Values

- Variations in cell

health or culture

conditions.-

Inaccurate

background

subtraction.

- Maintain consistent

cell culture practices.-

Ensure proper

background correction

during image analysis.

[6]

Probe Autoquenching - C-Laurdan

concentration is too

high.

- Reduce the C-

Laurdan

concentration.

Autoquenching has

been observed at

concentrations above

[4]
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10 µM in model

membranes.

Rapid Fading of

Signal After Washing

- Probe removal by

serum components.

- If possible, image in

a serum-free medium.

If serum is required,

minimize the time

between washing and

imaging.

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1674558#optimal-c-laurdan-concentration-for-
confocal-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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